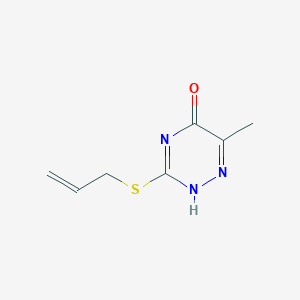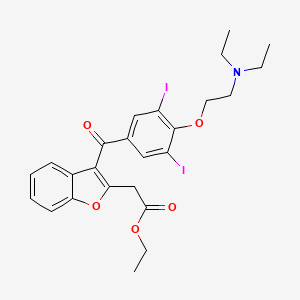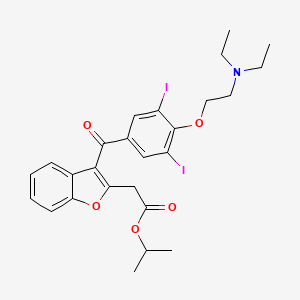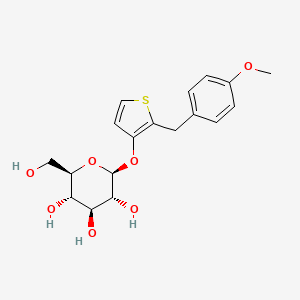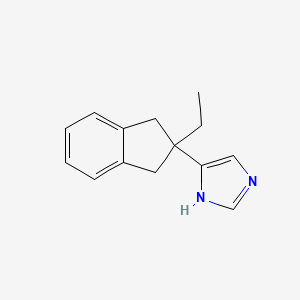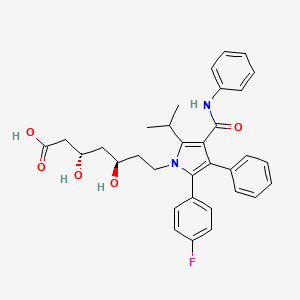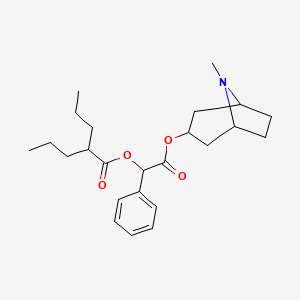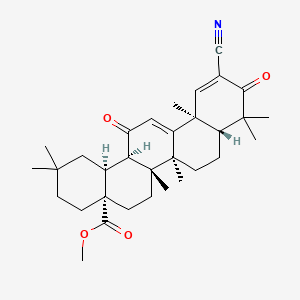
Bardoxolone methyl
描述
Bardoxolone methyl, also known as RTA 402 or CDDO-Me, is a synthetic triterpenoid derivative . It has been used for the treatment of chronic kidney disease and cancer, including leukemia and solid tumors . It activates the Keap1/Nrf2 system, which plays a crucial role in defense responses against oxidative stress .
Synthesis Analysis
Bardoxolone methyl is a synthetic oleanane triterpenoid with highly potent anti-inflammatory activity . The synthesis of Bardoxolone methyl has been reported in several studies .Molecular Structure Analysis
The molecular formula of Bardoxolone methyl is C32H43NO4 . It is a semi-synthetic triterpenoid, based on the scaffold of the natural product oleanolic acid . The molecular weight is 505.7 g/mol .Chemical Reactions Analysis
Bardoxolone methyl activates the Keap1/Nrf2 system, playing an important role in defense responses against oxidative stress . It has demonstrated increases in estimated glomerular filtration rate (eGFR) in patients with diabetic kidney disease (DKD) in clinical studies .Physical And Chemical Properties Analysis
Bardoxolone methyl has a molecular weight of 505.7 g/mol and a molecular formula of C32H43NO4 . It is a member of cyclohexenones .科学研究应用
- Bardoxolone methyl has been investigated in patients with rare chronic kidney diseases, including:
- Recent research suggests that Nrf2 activators like Bardoxolone methyl could inhibit viral replication, resolve inflammation, protect cells, and aid tissue repair .
- Clinical studies have demonstrated that Bardoxolone methyl increases estimated glomerular filtration rate (eGFR) in patients with DKD .
- By activating the Keap1/Nrf2 pathway, it exerts antioxidative and anti-inflammatory effects, making it a potential candidate for DKD treatment .
Chronic Kidney Diseases (CKD)
Antiviral Potential
Diabetic Kidney Disease (DKD)
Cancer Research
作用机制
Target of Action
Bardoxolone methyl, also known as RTA 402 or CDDO-Me, primarily targets two key proteins: Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . Nrf2 plays a crucial role in the cellular defense mechanism against oxidative stress , while NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival .
Mode of Action
Bardoxolone methyl acts as an activator of the Nrf2 pathway and an inhibitor of the NF-κB pathway . It binds to Kelch-like ECH-associated protein 1 (Keap1), which leads to the stabilization and increased activity of Nrf2 . This results in the upregulation of antioxidant enzymes and suppression of pro-inflammatory signaling, thereby reducing oxidative stress and inflammation . On the other hand, it inhibits the activity of NF-κB, which is activated by tumor necrosis factor (TNF) and other inflammatory agents .
Biochemical Pathways
The primary biochemical pathway affected by bardoxolone methyl is the Keap1-Nrf2-ARE pathway . Activation of this pathway leads to the upregulation of antioxidant enzymes and mitochondrial chaperones, which protect cells from oxidative stress . Additionally, bardoxolone methyl inhibits the NF-κB pathway, suppressing pro-inflammatory signaling .
Pharmacokinetics
It is known to be orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract
Result of Action
Bardoxolone methyl has been shown to have a dual effect on cells. At low nanomolar concentrations, it protects cells against oxidative stress by inhibiting reactive oxygen species generation . At higher micromolar concentrations, it induces apoptosis by increasing reactive oxygen species and decreasing intracellular glutathione levels . This makes the drug toxic to cancer cells but induces protective antioxidant and anti-inflammatory responses in normal cells .
Action Environment
The action of bardoxolone methyl can be influenced by various environmental factors. For instance, the drug’s efficacy and safety in patients with chronic kidney disease (CKD) were evaluated in a clinical trial . The study was prematurely terminated due to an increased risk of heart failure, which was considered to have been caused by early-onset fluid overload . This suggests that the patient’s health status and the presence of other diseases can significantly impact the drug’s action and efficacy.
安全和危害
When handling Bardoxolone methyl, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Adequate ventilation should be ensured, and all sources of ignition should be removed .
未来方向
Bardoxolone methyl has demonstrated increases in estimated glomerular filtration rate (eGFR) in patients with diabetic kidney disease (DKD) in clinical studies . A Japanese Phase 3 study is currently ongoing to assess the efficacy and safety of Bardoxolone methyl in more than 1,000 patients with stages G3 and G4 DKD who have no identified risk factors . Further clinical trials are ongoing to explore the potential of Bardoxolone methyl to treat chronic kidney diseases .
属性
IUPAC Name |
methyl (4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43NO4/c1-27(2)11-13-32(26(36)37-8)14-12-31(7)24(20(32)17-27)21(34)15-23-29(5)16-19(18-33)25(35)28(3,4)22(29)9-10-30(23,31)6/h15-16,20,22,24H,9-14,17H2,1-8H3/t20-,22-,24-,29-,30+,31+,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTTVJLTNAWYAO-KPOXMGGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048764 | |
| Record name | Bardoxolone methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
RTA 402 inhibits the activity of nuclear factor kappa-B (NF-kB) activated by tumor necrosis factor (TNF) and other inflammatory agents in a variety of cancer cells. It is a novel targeted cancer therapy with a unique mechanism of action. It exploits fundamental physiological differences between cancerous and noncancerous cells by modulating oxidative stress response pathways. As a result, the drug is toxic to cancer cells but induces protective antioxidant and anti-inflammatory responses in normal cells. | |
| Record name | Bardoxolone methyl | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05983 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Bardoxolone methyl | |
CAS RN |
218600-53-4 | |
| Record name | Bardoxolone methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=218600-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bardoxolone methyl [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0218600534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bardoxolone methyl | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05983 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CDDO-Me | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=713200 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bardoxolone methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oleana-1,9(11)-dien-28-oic acid, 2-cyano-3,12-dioxo-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.153 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BARDOXOLONE METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEG1Q6OGU1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Bardoxolone methyl exerts its effects primarily by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. [, , , , , , , , ] It achieves this by binding to Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of Nrf2. This binding disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and induce the transcription of genes involved in antioxidant, anti-inflammatory, and cytoprotective responses. [, , ]
A: Activation of Nrf2 by bardoxolone methyl leads to the upregulation of various cytoprotective genes, including those encoding antioxidant enzymes like NAD(P)H: quinone oxidoreductase 1 (NQO1), thioredoxin, catalase, superoxide dismutase, and heme oxygenase. [, ] This results in:
- Reduced oxidative stress: By increasing the expression of antioxidant enzymes, bardoxolone methyl helps neutralize reactive oxygen species (ROS), mitigating oxidative damage within cells. [, , , ]
- Suppressed inflammation: Bardoxolone methyl inhibits the pro-inflammatory activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammation. [, , ]
- Enhanced mitochondrial function: Studies indicate that bardoxolone methyl can improve mitochondrial function, potentially by reducing mitochondrial ROS production and preserving mitochondrial structure. [, ]
ANone: Bardoxolone methyl has the molecular formula C31H44O3S and a molecular weight of 496.73 g/mol.
ANone: While specific spectroscopic data isn't provided in the provided research abstracts, it's standard practice to characterize novel compounds using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
ANone: The provided research papers primarily focus on the biological effects of bardoxolone methyl and do not delve into its material compatibility or stability under various conditions outside a biological context.
ANone: The provided research primarily focuses on bardoxolone methyl's role as a pharmacological agent interacting with specific biological pathways. There is no mention of catalytic properties or applications within these studies.
ANone: While not extensively detailed in the provided abstracts, computational chemistry techniques are likely employed in the development and study of bardoxolone methyl and its analogs. These techniques could include:
- Quantitative structure-activity relationship (QSAR) modeling: To understand the relationship between the compound's structure and its biological activity. []
- Molecular docking studies: To predict the binding affinity and interactions between bardoxolone methyl and its target proteins (e.g., Keap1). []
- Molecular dynamics simulations: To study the dynamic behavior of the drug-target complex and gain insights into the mechanism of action. []
A: Research on bardoxolone methyl analogs, such as RTA 405 and dh404, provides insights into structure-activity relationships. [, ] Modifications to the bardoxolone scaffold can influence:
- Potency: Small changes in the structure can significantly alter the compound's ability to activate Nrf2 and inhibit NF-κB. []
- Selectivity: Structural modifications can influence the selectivity of the compound for different targets, potentially leading to fewer off-target effects. []
- Toxicity: Some analogs, like RTA 405, showed increased toxicity in specific rodent models, highlighting the importance of careful SAR studies during drug development. [, ]
A: One study investigated the pharmacokinetics of an amorphous spray-dried dispersion formulation of bardoxolone methyl, finding that food did not affect total drug exposure. [] This suggests efforts to optimize the compound's pharmacokinetic properties through formulation development.
ANone: While not extensively detailed, several studies mention key aspects of bardoxolone methyl's PK/PD profile:
- Absorption: Bardoxolone methyl is orally bioavailable, as evidenced by its administration in both preclinical and clinical studies. [, , ]
ANone: In vivo studies, including clinical trials, have demonstrated that bardoxolone methyl can:
- Increase estimated glomerular filtration rate (eGFR): Multiple studies report significant increases in eGFR, a measure of kidney function, in patients with chronic kidney disease (CKD) and type 2 diabetes mellitus (T2DM) treated with bardoxolone methyl. [, , , , , , , ]
- Reduce blood urea nitrogen (BUN), serum phosphorus, and serum uric acid levels: Improvements in these markers of kidney function have also been observed in clinical trials. [, ]
- Increase albuminuria: An increase in urinary albumin excretion has been reported in some studies, which could be a potential concern. [, , ]
- Affect electrolyte balance: Notably, bardoxolone methyl treatment has been associated with decreases in serum magnesium levels. []
ANone: Bardoxolone methyl's effects have been investigated in various in vitro models, including:
- Cultured cells: Studies have utilized cell lines, including macrophages, endothelial cells, and proximal tubular cells, to investigate the compound's impact on inflammation, oxidative stress, and mitochondrial function. [, , ]
ANone: Several animal models have been employed to assess bardoxolone methyl's therapeutic potential:
- Rodent models of CKD: Studies have utilized models like the Institute of Cancer Research-derived glomerulonephritis (ICGN) mouse model and the Zucker diabetic fatty (ZDF) rat model to investigate the compound's effects on kidney function and disease progression. [, ]
- Models of diabetic complications: Bardoxolone methyl has been tested in models of diabetic nephropathy, a common complication of diabetes, to evaluate its renoprotective effects. [, ]
ANone: Clinical trials have yielded both promising and concerning results:
- Phase II trials: Early phase II trials demonstrated that bardoxolone methyl could significantly improve eGFR in patients with CKD and T2DM. [, , ] These findings generated considerable enthusiasm for its potential as a novel treatment option.
- Phase III BEACON trial: The larger phase III BEACON trial was prematurely terminated due to safety concerns, including an increased risk of heart failure and cardiovascular events in the bardoxolone methyl group. [, , , , , ]
- Ongoing AYAME trial: A Japanese phase III trial (AYAME) is currently underway, focusing on patients with a wider range of eGFR and albuminuria levels and excluding those with risk factors for heart failure. [] This trial aims to provide further insights into the long-term efficacy and safety of bardoxolone methyl in a more carefully selected patient population.
ANone: The provided research abstracts do not discuss specific resistance mechanisms to bardoxolone methyl or its relation to other compounds.
ANone: While initial studies showed promise, later trials revealed concerning adverse effects:
- Cardiovascular events: The BEACON trial reported a higher incidence of heart failure, fluid overload, and other cardiovascular events in patients receiving bardoxolone methyl. [, , , , ] This led to the trial's premature termination.
- Liver enzyme elevations: Increases in liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), have been observed in some studies. [, , , ] While often transient and reversible, these elevations raise concerns about potential liver toxicity.
- Electrolyte imbalances: Bardoxolone methyl treatment has been associated with decreases in serum magnesium levels, the clinical significance of which requires further investigation. []
- Increased albuminuria: While bardoxolone methyl improved eGFR in some studies, it also led to increased albuminuria, a marker of kidney damage. [, , ] This paradoxical effect raises questions about its long-term impact on kidney health.
A: Research suggests that bardoxolone methyl's modulation of the endothelin pathway might play a role in its cardiovascular effects. [, ] Endothelin is a potent vasoconstrictor and its dysregulation can contribute to fluid retention, hypertension, and heart failure. Bardoxolone methyl's effects on the endothelin pathway, particularly in the context of CKD, require further investigation to understand its role in the observed adverse events.
ANone: The provided research focuses on the systemic effects of bardoxolone methyl. Specific drug delivery and targeting strategies are not discussed.
ANone: While not extensively explored in the abstracts, potential biomarkers for monitoring bardoxolone methyl's effects could include:
- Nrf2 target genes: Measuring the expression of Nrf2-regulated genes (e.g., NQO1, HO-1) in peripheral blood mononuclear cells (PBMCs) or kidney tissue could provide insights into Nrf2 pathway activation. []
- Inflammatory markers: Assessing levels of inflammatory cytokines, such as TNF-α, IL-6, and MCP-1, could help monitor the drug's anti-inflammatory effects. []
- Markers of oxidative stress: Measuring oxidative stress markers, such as malondialdehyde (MDA) or 8-hydroxy-2'-deoxyguanosine (8-OHdG), could help evaluate the drug's antioxidant activity. []
- Electrolytes: Monitoring serum magnesium levels would be essential due to the observed decreases associated with bardoxolone methyl treatment. []
ANone: While not detailed in the abstracts, common analytical techniques for characterizing and quantifying bardoxolone methyl likely include:
ANone: The provided research does not address the environmental impact or degradation of bardoxolone methyl.
A: One study investigated the dissolution properties of bardoxolone methyl using a spray-dried dispersion formulation, suggesting efforts to enhance its solubility and bioavailability. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




